![molecular formula C19H21N5O3S B2373773 3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 895001-46-4](/img/structure/B2373773.png)
3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
A body of research has focused on the synthesis of new molecules based on this compound for potential antitumor and antimicrobial applications. For instance, Muhammad et al. (2017) synthesized a series of morpholinylchalcones and further processed them to create various [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one derivatives. These compounds were evaluated for their in vitro antitumor activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines, revealing promising activities with specific compounds exhibiting low IC50 values, indicative of potent antitumor activity. Computational studies supported these biological activity results, highlighting the potential of these derivatives in cancer therapy (Muhammad et al., 2017).
Antimicrobial Potential
Further extending the utility of this compound, Mabkhot et al. (2016) synthesized several new derivatives incorporating a thiophene moiety. These compounds were tested for their antibacterial and antifungal activities, showing that certain derivatives were more potent than the standard drug Amphotericin B against specific fungal strains. This suggests the potential of these derivatives as new antimicrobial agents, providing a foundation for further exploration in combating resistant microbial infections (Mabkhot et al., 2016).
Anticancer and Antioxidant Properties
Research into the anticancer activity of pyrimidin-4-one derivatives by Abdellatif et al. (2014) involved the synthesis of compounds tested against the MCF-7 human breast adenocarcinoma cell line. Several compounds exhibited significant antitumor activity, highlighting the therapeutic potential of these derivatives in cancer treatment. Additionally, compounds with antioxidant properties were identified, demonstrating the diverse biological activities of these synthesized molecules and their potential in developing new therapeutic agents (Abdellatif et al., 2014).
作用機序
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often implicated in the development and progression of various types of cancer .
Mode of Action
The compound interacts with its target, c-Met kinase, by binding to it and inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes such as growth and migration .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and migration. The downstream effects of these disruptions can lead to the inhibition of tumor growth and metastasis .
Result of Action
The result of the compound’s action is the inhibition of tumor growth and metastasis due to the disruption of c-Met kinase activity . This can lead to a decrease in the proliferation and migration of cancer cells .
Action Environment
The action of the compound can be influenced by various environmental factors These can include the presence of other compounds or drugs, the pH of the environment, and the presence of certain enzymes or proteins.
特性
IUPAC Name |
3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-9-23(10-13(2)27-12)17(26)11-28-19-22-21-18-20-16(25)8-15(24(18)19)14-6-4-3-5-7-14/h3-8,12-13H,9-11H2,1-2H3,(H,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKCMPOGSJXSDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
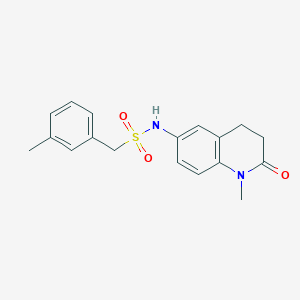
![4-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2373691.png)
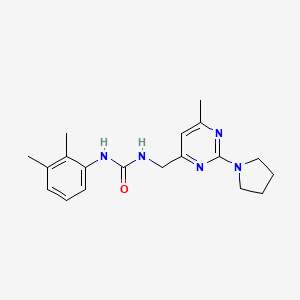
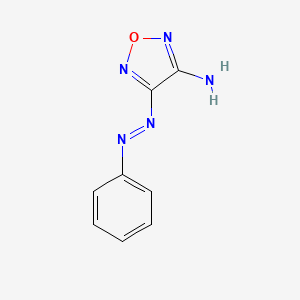
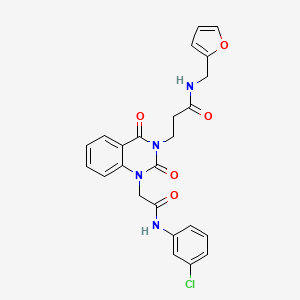
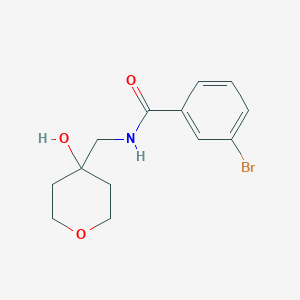
![2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2373699.png)
![2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373700.png)

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2373707.png)
![N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2373708.png)
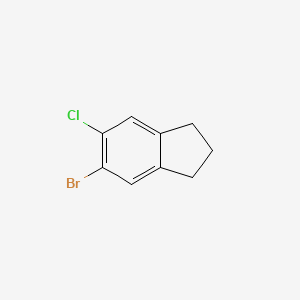
![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2373711.png)
![(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2373712.png)
